REACTION_CXSMILES
|
CON(C)[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)=[O:5].[Li+].[CH3:14][Si]([N-][Si](C)(C)C)(C)C>C1COCC1>[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([CH:4]([OH:5])[CH3:14])[N:7]=1 |f:1.2|
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Name
|
|
Quantity
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6.35 g
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Type
|
reactant
|
Smiles
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CON(C(=O)C=1N=NC=CC1)C
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Name
|
|
Quantity
|
22 mL
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Type
|
reactant
|
Smiles
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[Li+].C[Si](C)(C)[N-][Si](C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
compound 2A
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
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32 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at −78° C. for 1.5 h
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
then quenched by addition of a solution of sat. NH4Cl (50 mL)
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Type
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STIRRING
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Details
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the resulting mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
|
Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (3×100 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (2×50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography on silica gel (petroleum ether:THF=40:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=CC=C1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 123.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |